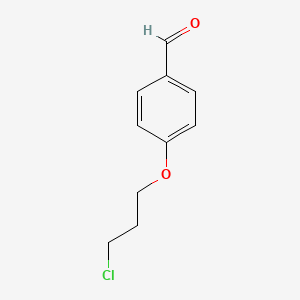

4-(3-Chloropropoxy)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-chloropropoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5,8H,1,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGQJZWAOFNWQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393565 | |

| Record name | 4-(3-chloropropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82625-25-0 | |

| Record name | 4-(3-chloropropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-CHLOROPROPOXY)-BENZALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Utility and Importance in Organic Chemistry

The reactivity of 4-(3-Chloropropoxy)benzaldehyde is primarily dictated by its two functional groups: the aldehyde and the alkyl chloride. The aldehyde group is a classic participant in a wide array of organic reactions, including nucleophilic additions, condensations, and oxidations. The presence of the 3-chloropropoxy group introduces a site for nucleophilic substitution, allowing for the extension of the molecule and the introduction of new functionalities.

This dual reactivity is of significant importance in organic synthesis. For instance, the aldehyde can be transformed into other functional groups such as alcohols, carboxylic acids, or imines, while the chloro- group can be displaced by various nucleophiles to form ethers, amines, or thioethers. This allows for a stepwise and controlled construction of complex molecular architectures.

Strategic Building Block for Functional Molecules

Established Chemical Transformations for Synthesis

Traditional methods for synthesizing this compound are reliable and widely documented in chemical literature.

The Williamson ether synthesis is a cornerstone of organic chemistry and a primary method for preparing this compound. youtube.commasterorganicchemistry.com This S\textsubscriptN2 reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. masterorganicchemistry.com In this specific synthesis, the sodium salt of 4-hydroxybenzaldehyde (B117250) (an alkoxide) reacts with a haloalkane such as 1-bromo-3-chloropropane (B140262). phasetransfercatalysis.com

The reaction is typically performed in the presence of a base, like sodium hydride, to deprotonate the hydroxyl group of 4-hydroxybenzaldehyde, forming the more nucleophilic phenoxide. youtube.com The choice of the alkylating agent is crucial; primary alkyl halides are preferred to minimize competing elimination reactions. masterorganicchemistry.comlibretexts.org For instance, using 1-bromo-3-chloropropane allows for selective reaction at the more reactive bromide site.

Phase-transfer catalysis (PTC) is often employed to facilitate this reaction, especially when dealing with reactants in different phases (e.g., an aqueous phase containing the phenoxide and an organic phase with the alkyl halide). wikipedia.orgcrdeepjournal.org Catalysts like quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB), transport the anionic nucleophile from the aqueous phase to the organic phase where the reaction occurs. phasetransfercatalysis.comwikipedia.org This technique can lead to higher yields and milder reaction conditions. crdeepjournal.org

Table 1: O-Alkylation Reaction Parameters

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Typical Conditions |

|---|---|---|---|---|

| 4-Hydroxybenzaldehyde | 1-Bromo-3-chloropropane | Sodium Hydride | DMF, Acetonitrile (B52724) | Room temperature to moderate heating |

| 4-Hydroxybenzaldehyde | 1,3-Dichloropropane | Potassium Carbonate | Acetone, DMF | Reflux |

| 4-Hydroxybenzaldehyde | 1-Bromo-3-chloropropane | Tetrabutylammonium Bromide (PTC) | Dichloromethane/Water | 25-28°C |

This table provides an interactive overview of common reaction parameters for the O-alkylation synthesis of this compound.

A common and effective reducing agent for this transformation is Diisobutylaluminium hydride (DIBAL-H). nih.gov The reaction is typically carried out in a non-polar solvent like toluene (B28343) at low temperatures to prevent over-reduction to the corresponding amine. The mechanism involves the formation of a stable aluminum-imine intermediate which is then hydrolyzed to yield the aldehyde. nih.gov This method is valued for its high selectivity in converting nitriles to aldehydes.

Similar to the use of haloalkanes, sulfonic esters, such as tosylates (p-toluenesulfonates) or mesylates (methanesulfonates), serve as excellent leaving groups in S\textsubscriptN2 reactions. masterorganicchemistry.com In this context, 4-hydroxybenzaldehyde can be alkylated with 3-chloropropyl tosylate or 3-chloropropyl mesylate.

The reaction proceeds under basic conditions to form the phenoxide of 4-hydroxybenzaldehyde, which then displaces the sulfonate group from the alkylating agent. masterorganicchemistry.com Aprotic polar solvents like DMF or acetonitrile are generally used to promote the S\textsubscriptN2 mechanism. chem-station.com This method is often preferred when the corresponding haloalkane is less reactive or prone to side reactions.

Emerging and Sustainable Synthetic Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods.

Ionic liquids (ILs) have gained attention as "green" solvents and catalysts in organic synthesis due to their low vapor pressure, thermal stability, and recyclability. researchgate.netyoutube.com In the synthesis of this compound, ionic liquids can act as both the solvent and catalyst. japsonline.com For example, imidazolium-based ionic liquids can facilitate the O-alkylation of 4-hydroxybenzaldehyde. researchgate.netnih.gov

The use of task-specific ionic liquids, which have functional groups incorporated into their structure, can further enhance catalytic activity and selectivity. researchgate.net For instance, a basic ionic liquid could eliminate the need for an external base in the O-alkylation reaction. mdpi.com Research has shown that these protocols can lead to high yields under mild reaction conditions. japsonline.com

The development of novel catalytic systems is a key area of research for improving the synthesis of this compound. As mentioned earlier, phase-transfer catalysts are crucial for reactions involving immiscible phases. researchgate.net The design and application of more efficient and recyclable phase-transfer catalysts, such as polymer-bound quaternary ammonium salts, are an active area of investigation. core.ac.uk

Elucidation of Chemical Reactivity and Derivatization Pathways

Transformations of the Aldehyde Functional Group

The aldehyde group is a versatile site for numerous organic reactions, enabling chain extensions, functional group interconversions, and the formation of new carbon-carbon and carbon-heteroatom bonds.

Carbonyl condensation reactions are fundamental in organic synthesis for forming new carbon-carbon bonds. fiveable.melibretexts.orgopenstax.org 4-(3-Chloropropoxy)benzaldehyde, lacking α-hydrogens, can act as an electrophilic partner in these reactions. wikipedia.orgpraxilabs.com

Claisen-Schmidt Condensation: This reaction involves the condensation of an aldehyde or ketone that has an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen, like this compound. wikipedia.org It is a type of crossed aldol (B89426) condensation. wikipedia.orgpraxilabs.com The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and can lead to the formation of α,β-unsaturated carbonyl compounds. praxilabs.comnumberanalytics.com For instance, the reaction of an acetophenone (B1666503) derivative with an aryl aldehyde derivative under basic or acidic catalysis is a common method for preparing chalcones. taylorandfrancis.com

Knoevenagel Condensation: This is a modification of the aldol condensation where a nucleophilic addition of an active hydrogen compound occurs with a carbonyl group, followed by dehydration. wikipedia.orgsigmaaldrich.com The reaction is usually catalyzed by a weak base. wikipedia.orgthermofisher.com Active hydrogen compounds suitable for this reaction include diethyl malonate, ethyl acetoacetate, or cyanoacetic acid. wikipedia.org The Doebner modification of this reaction uses pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to decarboxylation along with condensation. wikipedia.orgorganic-chemistry.org This reaction can be used to synthesize various valuable compounds. rsc.org

The aldehyde group of this compound can be readily reduced to a primary alcohol.

Sodium Borohydride (B1222165) (NaBH₄) Reduction: Sodium borohydride is a mild and selective reducing agent that efficiently reduces aldehydes to primary alcohols. masterorganicchemistry.comnih.gov The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. masterorganicchemistry.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as platinum or palladium, to reduce the aldehyde. It has been shown that a Pt/ZM catalyst exhibits good catalytic performance for the hydrogenation of benzaldehyde (B42025), achieving over 65% conversion with more than 98% selectivity. nih.gov

The resulting alcohol, 4-(3-Chloropropoxy)benzyl alcohol, is a key intermediate for further derivatization.

Oxidation of the aldehyde group yields the corresponding carboxylic acid, 4-(3-Chloropropoxy)benzoic acid.

Permanganate (B83412) Oxidation: Potassium permanganate (KMnO₄) is a strong oxidizing agent that can effectively oxidize benzaldehydes to their corresponding benzoic acids. researchgate.netnih.gov The reaction can be carried out under basic conditions. nih.gov Phase transfer catalysis can be employed to facilitate the reaction between the aqueous permanganate and the organic aldehyde in a non-polar solvent, leading to high yields of the carboxylic acid. researchgate.net

The resulting 4-(3-Chloropropoxy)benzoic acid can be further functionalized, for example, by esterification. The synthesis of 4-(3-Chloropropoxy)benzoic acid ethyl ester has been reported by reacting ethyl 4-hydroxybenzoate (B8730719) with 1-bromo-3-chloropropane (B140262) in the presence of potassium carbonate. prepchem.com

The electrophilic carbonyl carbon of this compound is susceptible to attack by various nucleophiles.

Grignard Reaction: Grignard reagents (RMgX) are potent nucleophiles that add to aldehydes to form secondary alcohols after an acidic workup. masterorganicchemistry.comlibretexts.orgsigmaaldrich.com For example, the reaction of this compound with a Grignard reagent like methylmagnesium bromide would yield 1-(4-(3-chloropropoxy)phenyl)ethanol. It's important that the Grignard reagent is prepared in a dry environment as it reacts with water. sigmaaldrich.comchemspider.com

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes into alkenes. wikipedia.orgmasterorganicchemistry.com It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). wikipedia.orglibretexts.org The stereochemical outcome of the reaction, yielding either the (Z)- or (E)-alkene, can often be controlled by the nature of the ylide and the reaction conditions. wikipedia.orgstackexchange.com For example, a Wittig reaction between 4-chlorobenzaldehyde (B46862) and (carbethoxymethylene)triphenylphosphorane (B24862) has been used to synthesize ethyl 4-chlorocinnamate. chegg.com

Reactivity of the Chloropropoxy Moiety

The chlorine atom at the terminus of the propoxy chain is a good leaving group, making this part of the molecule susceptible to nucleophilic substitution reactions.

The primary alkyl chloride of the chloropropoxy group readily undergoes S_N2 reactions with a variety of nucleophiles. This allows for the introduction of diverse functional groups and the synthesis of a wide array of derivatives.

Ether Synthesis: Reaction with alkoxides or phenoxides leads to the formation of new ether linkages. For example, reacting this compound with a substituted phenol (B47542) in the presence of a base like potassium carbonate can yield diaryl ether derivatives. This strategy has been employed in the synthesis of various compounds, including those with potential biological activity. For instance, 4-hydroxy benzaldehyde derivatives can be reacted with phenacyl bromide derivatives to form phenacyloxy benzaldehyde compounds. orientjchem.org

Amine Alkylation: Reaction with primary or secondary amines can introduce nitrogen-containing functional groups, leading to the formation of secondary or tertiary amines, respectively.

Thioether Synthesis: Reaction with thiolates results in the formation of thioethers.

Cyanide Displacement: Treatment with sodium or potassium cyanide can introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

The reactivity of the chloropropoxy group provides a convenient handle for attaching the 4-formylphenoxypropyl core to various other molecular scaffolds, enabling the synthesis of complex molecules with tailored properties. For example, the reaction of 4-hydroxybenzaldehyde (B117250) with 3-fluorobenzyl bromide in the presence of potassium carbonate yields 4-(3-fluoro-benzyloxy)-benzaldehyde. chemicalbook.com

Ethereal Linkage Modifications

The ether bond in this compound, while generally stable, can be cleaved under specific and forceful conditions, typically involving strong acids. masterorganicchemistry.commasterorganicchemistry.com This reaction is a key method for deprotection or further functionalization.

Acid-Catalyzed Cleavage: The cleavage of ethers by strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) is a well-established reaction. libretexts.org The process begins with the protonation of the ether oxygen, which enhances its leaving group ability. masterorganicchemistry.commasterorganicchemistry.comyoutube.com Following protonation, the reaction can proceed via either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the ether. masterorganicchemistry.comlibretexts.org For the 3-chloropropoxy group, which is a primary alkyl group, the cleavage is expected to occur through an S(_N)2 pathway. masterorganicchemistry.commasterorganicchemistry.com In this mechanism, a nucleophile, such as the bromide or iodide ion, attacks the less sterically hindered carbon atom adjacent to the ether oxygen. libretexts.org This results in the formation of 4-hydroxybenzaldehyde and a 1,3-dihalopropane. It is important to note that cleavage of the aryl-ether bond to form a phenol and a haloalkane is favored because the aromatic ring is not susceptible to S(_N)1 or S(_N)2 reactions. masterorganicchemistry.comlibretexts.org

The general mechanism for the acid-catalyzed cleavage of the ether linkage in this compound is as follows:

Protonation of the ether oxygen: The ether oxygen is protonated by the strong acid (e.g., HI).

Nucleophilic attack: The halide ion (e.g., I) then attacks the primary carbon of the propyl chain in an S(_N)2 reaction.

Product formation: This leads to the formation of 4-hydroxybenzaldehyde and 1-chloro-3-iodopropane.

| Reagent | Conditions | Products | Mechanism |

| HI or HBr | Strong acid, heat | 4-Hydroxybenzaldehyde, 1,3-dihalopropane | S(_N)2 |

| BBr(_3) | Strong Lewis acid | 4-Hydroxybenzaldehyde, 1,3-dibromopropane | S(_N)2 |

Design and Synthesis of Advanced Derivatives

The aldehyde and the terminal chlorine of the propoxy chain in this compound are key functional groups for the synthesis of a wide array of advanced derivatives. These derivatives often possess interesting biological activities or serve as intermediates in the synthesis of complex target molecules.

The aldehyde group is highly reactive and can undergo a variety of transformations, including:

Oxidation: Conversion to a carboxylic acid.

Reduction: Formation of a primary alcohol.

Reductive Amination: Reaction with amines to form secondary or tertiary amines. libretexts.org

Wittig Reaction: Reaction with phosphorus ylides to form alkenes. libretexts.org

Aldol Condensation: Reaction with enolates to form β-hydroxy carbonyl compounds.

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds.

Formation of Imines (Schiff Bases): Reaction with primary amines. libretexts.org

The terminal chlorine atom in the propoxy chain is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This enables the synthesis of derivatives with modified side chains, which can significantly impact their physicochemical properties and biological activities.

For instance, the reaction of this compound with various nucleophiles can lead to the formation of new ethers, thioethers, amines, and other functionalized derivatives. These reactions are typically carried out in the presence of a base to facilitate the displacement of the chloride ion.

A notable application of this compound is in the synthesis of phenoxy benzaldehyde derivatives. For example, it can be reacted with substituted phenols in the presence of a base to form more complex ether structures. researchgate.netresearchgate.net These reactions highlight the utility of the chloropropoxy group as a reactive handle for further molecular elaboration.

The following table summarizes some of the key reactions and the resulting classes of derivatives that can be synthesized from this compound:

| Reaction Type | Reagents | Functional Group Transformation | Derivative Class |

| Nucleophilic Substitution | Amines, Thiols, Alcohols | C-Cl → C-N, C-S, C-O | Amines, Thioethers, Ethers |

| Knoevenagel Condensation | Malononitrile, Ethyl acetoacetate | Aldehyde → α,β-Unsaturated system | Substituted 4H-pyrans researchgate.net |

| Wittig Reaction | Phosphorus ylides | Aldehyde → Alkene | Stilbenes and related compounds |

| Reductive Amination | Amines, Reducing agent (e.g., NaBH(_3)CN) | Aldehyde → Amine | Benzylamines libretexts.org |

| Aldol Condensation | Ketones/Aldehydes with α-hydrogens | Aldehyde → β-Hydroxy carbonyl | Aldol adducts |

The strategic combination of reactions at both the aldehyde and the chloropropoxy functionalities allows for the creation of a vast library of compounds with diverse structures and potential applications.

Strategic Applications of 4 3 Chloropropoxy Benzaldehyde and Its Derivatives

Role as an Intermediate in Complex Organic Synthesis

The strategic importance of 4-(3-Chloropropoxy)benzaldehyde in organic synthesis stems from the orthogonal reactivity of its two primary functional groups. The aldehyde group readily participates in a wide array of classic organic reactions such as nucleophilic additions, condensations, and oxidations. Simultaneously, the terminal chlorine atom on the propoxy chain provides a reactive site for nucleophilic substitution, enabling the introduction of various functionalities and the extension of the molecular framework. This dual reactivity is instrumental in the stepwise and controlled construction of intricate molecular architectures.

Pharmaceutical Precursor Synthesis (e.g., Iloperidone and Related Compounds)

A significant application of derivatives of this compound is in the synthesis of pharmaceutical agents. A prominent example is its role as a precursor to a key intermediate in the production of Iloperidone, an atypical antipsychotic agent used in the management of schizophrenia.

While not directly this compound, the closely related compound, 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone , serves as a crucial building block in several patented synthetic routes to Iloperidone. allfordrugs.com This intermediate contains the core 4-(3-chloropropoxy)benzoyl moiety. The synthesis of this key intermediate often involves the reaction of a suitably substituted phenol (B47542) with 1-bromo-3-chloropropane (B140262) or a similar three-carbon electrophile. allfordrugs.comresearchgate.net

The general synthetic strategy for Iloperidone involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone. allfordrugs.com In this reaction, the nucleophilic secondary amine of the piperidine (B6355638) ring displaces the chloride ion from the chloropropoxy chain, forming the final carbon-nitrogen bond and completing the assembly of the Iloperidone molecule. The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, and may be facilitated by a phase-transfer catalyst. allfordrugs.com

The versatility of the 4-(3-chloropropoxy)benzoyl scaffold allows for the synthesis of various analogs and related compounds, enabling the exploration of structure-activity relationships and the development of new therapeutic agents.

| Reactant 1 | Reactant 2 | Product | Significance |

| 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone | 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole | Iloperidone | Key step in the synthesis of an atypical antipsychotic drug. |

Construction of Diverse Heterocyclic Frameworks

The dual reactivity of this compound makes it an excellent starting material for the synthesis of a wide variety of heterocyclic compounds. The aldehyde functionality serves as a handle for condensation reactions with various dinucleophiles to form the core heterocyclic ring, while the chloropropoxy group can be utilized for subsequent modifications or for anchoring the molecule to a solid support.

For instance, the aldehyde group can react with compounds containing 1,2-, 1,3-, or 1,4-dinucleophilic sites, such as o-phenylenediamines, o-aminophenols, and o-aminothiophenols, to yield benzimidazoles, benzoxazoles, and benzothiazoles, respectively. Furthermore, condensation with active methylene (B1212753) compounds followed by cyclization can lead to the formation of various six-membered heterocyclic rings like pyridines and pyrimidines.

The chloropropoxy side chain offers a secondary point of diversification. It can undergo nucleophilic substitution with a variety of nucleophiles, such as amines, thiols, and alcohols, either before or after the formation of the heterocyclic core. This allows for the introduction of a wide range of substituents, enabling the fine-tuning of the physicochemical and biological properties of the final molecules. This strategy has been employed in the synthesis of libraries of substituted heterocyclic compounds for high-throughput screening in drug discovery programs. researchgate.netresearchgate.net

| Starting Material | Reagent | Resulting Heterocycle |

| This compound | o-Phenylenediamine | Substituted Benzimidazole |

| This compound | Malononitrile and a base | Substituted Pyridine (B92270) |

| This compound | Guanidine | Substituted Pyrimidine |

Preparation of Functional Conjugates

The distinct reactivity of the aldehyde and chloroalkyl groups of this compound facilitates its use in the preparation of functional conjugates. The aldehyde group can be selectively reacted to form imines, oximes, or hydrazones, or it can be reduced to a hydroxyl group or oxidized to a carboxylic acid. These transformations allow for the covalent attachment of the molecule to biomolecules, polymers, or surfaces.

For example, the aldehyde can be used to immobilize the molecule onto a solid support functionalized with amino groups, creating a platform for solid-phase organic synthesis. The chloropropoxy group can then be used as a reactive site for the subsequent elaboration of the molecule.

In another application, benzaldehyde-functionalized molecules have been used in the synthesis of saccharide analogs for the formation of self-assembled monolayers on gold surfaces (glyco-SAMs). documentsdelivered.com These surfaces are valuable tools for studying carbohydrate-protein interactions. Similarly, the principles demonstrated in the synthesis of benzaldehyde-functionalized ionic liquids can be applied, where the aldehyde group provides a site for further chemical transformations. researchgate.net

Contributions to Advanced Materials and Chemical Biology Research

Beyond its role in traditional organic synthesis, this compound and its derivatives are finding increasing use in the development of functional materials and as probes in chemical biology research.

Exploration in Functionalized Materials Development

The ability of the aldehyde group to participate in polymerization and the chloro group to undergo post-functionalization makes this compound a candidate for the development of functionalized polymers. For instance, benzaldehyde (B42025) derivatives can be copolymerized with other monomers to introduce aldehyde functionalities along the polymer backbone. These aldehyde groups can then be used for cross-linking the polymer chains or for the attachment of other molecules to modify the material's properties.

The chloropropoxy group provides an additional handle for modifying the properties of the resulting polymer. This can be particularly useful in the design of materials with specific surface properties, such as in the development of functional coatings or membranes.

Applications in Enzymatic and Receptor-Targeted Studies

Derivatives of this compound are valuable tools in chemical biology for studying enzymes and receptors. The core benzaldehyde structure can be elaborated to create molecules that can act as inhibitors or substrates for specific enzymes. The propoxy chain can be modified to attach reporter groups, such as fluorophores or affinity tags, to facilitate the detection and study of these interactions.

For example, the benzaldehyde moiety can be incorporated into scaffolds designed to target specific biological receptors. By modifying the substituents on the aromatic ring and the nature of the side chain, it is possible to develop selective ligands for these receptors. The attachment of a fluorescent dye to the propoxy chain can then be used to visualize the localization of the receptor within cells or tissues.

Furthermore, the reactivity of the aldehyde group can be exploited to design activity-based probes that covalently label the active site of an enzyme, providing a powerful tool for studying enzyme function and for identifying new drug targets.

Mechanistic and Theoretical Investigations

Reaction Mechanism Elucidation

The chemical behavior of 4-(3-chloropropoxy)benzaldehyde is dictated by its two primary functional groups: the aldehyde and the chloropropoxy chain. Understanding the mechanistic pathways of reactions involving these groups is crucial for predicting its role in synthetic chemistry.

Investigations into Carbonyl Reactivity Mechanisms

The aldehyde group in this compound is a key site for nucleophilic attack. The inherent polarity of the carbonyl bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbon atom an electrophilic center.

Reactions at the carbonyl carbon typically proceed via a nucleophilic addition mechanism. The general steps involve the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is then typically protonated to yield the final alcohol product. The reactivity of the carbonyl group can be influenced by the nature of the substituent on the benzene (B151609) ring. The 4-propoxy group is an electron-donating group, which can slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde (B42025).

While specific mechanistic studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on similar alkoxy-substituted benzaldehydes. For instance, the reduction of the aldehyde to an alcohol using hydride reagents like sodium borohydride (B1222165) would follow a standard nucleophilic addition pathway.

Mechanistic Studies of Alkylation and Substitution Reactions

The this compound molecule possesses two sites susceptible to alkylation and substitution reactions: the aromatic ring and the terminal chlorine atom of the propoxy chain.

The chloropropoxy group provides a reactive site for nucleophilic substitution. The chlorine atom, being a good leaving group, can be displaced by a variety of nucleophiles in an SN2 reaction. This allows for the modification of the side chain, introducing different functional groups. The reaction would proceed via a backside attack on the carbon atom bonded to the chlorine, leading to an inversion of configuration if the carbon were chiral (which it is not in this case).

Computational Chemistry and Molecular Modeling

Computational chemistry provides valuable insights into the electronic structure, reactivity, and other properties of molecules. For this compound, methods like Density Functional Theory (DFT) can elucidate its molecular characteristics. While specific computational studies on this exact molecule are scarce in the literature, we can extrapolate from studies on similar substituted benzaldehydes. researchgate.net

Density Functional Theory (DFT) Applications

Table 1: Illustrative DFT-Calculated Properties for a Substituted Benzaldehyde

| Property | Calculated Value |

| Total Energy | (Example Value) a.u. |

| Dipole Moment | (Example Value) Debye |

| HOMO Energy | (Example Value) eV |

| LUMO Energy | (Example Value) eV |

| HOMO-LUMO Gap | (Example Value) eV |

Note: The values in this table are illustrative and based on typical results for similar molecules from DFT calculations. Specific values for this compound would require a dedicated computational study.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. mcmaster.canih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that is most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. mcmaster.cayoutube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atom of the propoxy group. The LUMO is anticipated to be concentrated on the electron-deficient carbonyl group and the aromatic ring. A smaller HOMO-LUMO gap would suggest higher reactivity. FMO analysis can help predict the sites of electrophilic and nucleophilic attack. mcmaster.cayoutube.com

Table 2: Illustrative Frontier Molecular Orbital Data for a Substituted Benzaldehyde

| Molecular Orbital | Energy (eV) | Primary Location |

| HOMO | (Example Value) | Benzene ring, propoxy oxygen |

| LUMO | (Example Value) | Carbonyl group, benzene ring |

| Energy Gap | (Example Value) |

Note: The values and locations in this table are illustrative and based on general principles and FMO analyses of similar aromatic aldehydes. Specific data for this compound would necessitate a computational study.

Molecular Electrostatic Potential (MEP) Studies

Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. youtube.comnih.gov The MEP is a plot of the electrostatic potential on the electron density surface of a molecule.

In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would indicate electron-rich areas that are susceptible to electrophilic attack. These would be expected around the carbonyl oxygen and potentially on the aromatic ring due to the influence of the propoxy group. Regions of positive potential (typically colored blue) represent electron-deficient areas that are prone to nucleophilic attack. The most prominent positive region would be around the carbonyl carbon. The chlorine atom in the propoxy chain would also exhibit some negative potential due to its lone pairs. rsc.org

Analytical Methodologies for Structural and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of 4-(3-Chloropropoxy)benzaldehyde by analyzing the interaction of the compound with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic information.

In ¹H NMR spectroscopy, the proton signals are expected in specific regions. The aldehydic proton should appear as a singlet at a downfield chemical shift, typically around 9.8-10.0 ppm, due to the deshielding effect of the carbonyl group. docbrown.info The aromatic protons on the benzene (B151609) ring will show a characteristic splitting pattern for a 1,4-disubstituted ring, appearing as two doublets between 7.0 and 7.9 ppm. The protons of the 3-chloropropoxy side chain will exhibit signals corresponding to the -OCH₂-, -CH₂-, and -CH₂Cl groups. Specifically, the methylene (B1212753) group attached to the oxygen (O-CH₂) is expected around 4.2 ppm, the central methylene group around 2.3 ppm, and the methylene group attached to the chlorine (CH₂-Cl) around 3.8 ppm, all likely appearing as triplets.

In ¹³C NMR spectroscopy, the carbonyl carbon of the aldehyde is highly deshielded and appears at a characteristic downfield shift of approximately 191-193 ppm. rsc.orgdocbrown.info The aromatic carbons show signals between 115 and 165 ppm. The carbon attached to the aldehyde group (C1) and the carbon attached to the propoxy group (C4) will have distinct chemical shifts from the other aromatic carbons (C2, C3, C5, C6). The carbons of the 3-chloropropoxy chain are expected in the aliphatic region, with the O-CH₂ carbon around 65 ppm, the central -CH₂- carbon around 32 ppm, and the C-Cl carbon around 41 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Spectrum | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | Aldehyde (-CHO) | ~9.9 | Singlet |

| Aromatic (Ha) | ~7.8 | Doublet | |

| Aromatic (Hb) | ~7.0 | Doublet | |

| Propoxy (-OCH₂-) | ~4.2 | Triplet | |

| Propoxy (-CH₂Cl) | ~3.8 | Triplet | |

| ¹³C NMR | Carbonyl (C=O) | ~191 | - |

| Aromatic (C-O) | ~164 | - | |

| Aromatic (C-CHO) | ~130 | - | |

| Aromatic (CH) | ~132, ~115 | - | |

| Propoxy (-OCH₂) | ~65 | - | |

| Propoxy (-CH₂Cl) | ~41 | - |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

A strong, sharp peak for the carbonyl (C=O) stretching of the aldehyde group is anticipated around 1700 cm⁻¹. nist.govnist.gov The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching from the propoxy chain will be observed in the 2850-2960 cm⁻¹ region. Aromatic C=C stretching vibrations will produce peaks in the 1450-1600 cm⁻¹ range. The C-O-C ether linkage will show a characteristic stretching band around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). The C-Cl bond of the chloropropyl group will exhibit a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | ~3100-3000 |

| Aliphatic C-H | Stretching | ~2960-2850 |

| Aldehyde C=O | Stretching | ~1700 |

| Aromatic C=C | Stretching | ~1600, ~1500, ~1450 |

| Ether C-O | Asymmetric Stretching | ~1250 |

| C-Cl | Stretching | ~800-600 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₁ClO₂), the monoisotopic mass is approximately 198.04 g/mol . uni.lu In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 198. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak at m/z 200 would also be present, with an intensity of about one-third of the molecular ion peak.

Predicted collision cross-section (CCS) values provide information about the ion's shape. For the [M+H]⁺ adduct, the predicted CCS is 138.9 Ų, and for the [M+Na]⁺ adduct, it is 147.9 Ų. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 199.05203 | 138.9 |

| [M+Na]⁺ | 221.03397 | 147.9 |

| [M-H]⁻ | 197.03747 | 142.5 |

| [M]⁺ | 198.04420 | 143.8 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic aldehydes like benzaldehyde (B42025) typically exhibit a strong absorption band (π → π* transition) around 240-250 nm and a weaker band (n → π* transition) at longer wavelengths, around 280-290 nm. researchgate.netphotochemcad.com For this compound, the presence of the electron-donating alkoxy group at the para position is expected to cause a bathochromic (red) shift of the primary absorption band to a longer wavelength, likely around 270-285 nm. The solvent used can also influence the exact position of the absorption maximum. For instance, in cyclohexane, benzaldehyde absorbs at 242 nm. photochemcad.com

Chromatographic Separation and Purity Determination

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is a commonly used method for such analyses.

A reverse-phase HPLC (RP-HPLC) method is suitable for the separation and quantification of this compound. sielc.comresearchgate.netresearchgate.net A typical setup would involve a C18 column as the stationary phase. The mobile phase would likely consist of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like phosphoric or formic acid to ensure sharp peak shapes. sielc.comresearchgate.net Detection is typically performed using a UV detector, set at the wavelength of maximum absorbance for the compound, which would be determined from its UV-Vis spectrum. researchgate.net Isocratic elution can be effective, but a gradient elution may be necessary to separate impurities with different polarities. researchgate.net

Table 4: Representative HPLC Method for Analysis of Benzaldehyde Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reverse Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Acetonitrile/Water mixture (e.g., with acetic acid) | researchgate.net |

| Flow Rate | ~1.0-2.0 mL/min | researchgate.net |

| Detection | UV at λmax (e.g., 254 nm) | researchgate.net |

| Temperature | Ambient (e.g., 25 °C) | researchgate.net |

Future Research Directions and Outlook

Development of Innovative Synthetic Pathways

Future research could focus on developing more efficient and environmentally friendly methods for the synthesis of 4-(3-Chloropropoxy)benzaldehyde and its derivatives. This could include exploring novel catalytic systems or flow chemistry approaches to improve yield and reduce waste. manchester.ac.uk

Rational Design of Next-Generation Derivatives

The principles of rational drug design can be applied to create new derivatives of this compound with enhanced biological activity. mdpi.comrsc.org By understanding the structure-activity relationships of related compounds, researchers can design molecules with improved potency, selectivity, and pharmacokinetic properties.

Expanding Applications in Interdisciplinary Scientific Fields

The unique chemical properties of this compound make it a candidate for exploration in various interdisciplinary fields. For instance, its derivatives could be investigated as probes for bioimaging or as components of advanced sensor technologies.

Advanced In Silico Approaches for Predictive Chemistry

Computational methods can play a crucial role in accelerating the discovery and development of new applications for this compound. nih.gov Predictive models can be used to screen virtual libraries of its derivatives for potential biological activity or material properties, thereby guiding experimental efforts and reducing the need for extensive laboratory work. novartis.com

Q & A

Q. Table 1: Reaction Optimization Data

| Parameter | Value/Detail |

|---|---|

| Catalyst | NaH/ZnCl₂ |

| Solvent | THF |

| Reaction Time | 3 hours |

| Purification Method | Column chromatography |

| Yield | 91% |

Basic: What spectroscopic methods confirm the structure of this compound?

Answer:

1H and 13C NMR are critical for structural confirmation:

Q. Table 2: Key NMR Assignments

| Signal (δ) | Assignment |

|---|---|

| 9.89 | Aldehyde proton (CHO) |

| 7.84 | Aromatic protons (ortho) |

| 4.21 | OCH₂ group |

| 2.28 | CH₂Cl group |

Basic: What safety protocols should be followed during handling?

Answer:

While specific toxicological data for this compound are limited, extrapolate from structurally similar aldehydes (e.g., 4-Chlorobenzaldehyde):

- Protective Measures : Use gloves, goggles, and a fume hood.

- First Aid :

- Skin Contact : Wash with soap/water for 15 minutes.

- Eye Exposure : Flush with water for 10–15 minutes.

- Ingestion : Seek immediate medical attention .

Advanced: How is X-ray crystallography applied to analyze its crystal structure?

Answer:

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is used:

- Crystallization : Grow crystals via slow evaporation of ethyl acetate.

- Refinement : Use SHELXL for H-atom positioning (riding model) and anisotropic displacement parameters.

- Key Interactions : C–H⋯O hydrogen bonds stabilize the lattice .

Q. Table 3: Crystallographic Refinement Parameters

| Parameter | Value/Detail |

|---|---|

| Software | SHELXL |

| R Factor | 0.068 |

| Data-to-Parameter Ratio | 14.8 |

| Temperature | 294 K |

Advanced: How is this compound utilized in synthesizing heterocyclic derivatives?

Answer:

It serves as a precursor for cycloaddition reactions. Example:

- Reaction with Schiff Bases : React with 4-(benzylideneamino)benzaldehyde and phthalic anhydride to form oxazepine derivatives.

- Characterization : Use FT-IR, ¹H-NMR, and elemental analysis to confirm heterocyclic products .

Advanced: What are its applications in medicinal chemistry?

Answer:

The aldehyde group enables derivatization for bioactive molecules:

Q. Table 4: Example Medicinal Chemistry Application

| Application | Method/Detail |

|---|---|

| HPLC Derivatization | DEAB reaction under acidic conditions |

| Anticancer Agents | Schiff base formation with amines |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.